Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate is a compound of significant interest in the field of polymer chemistry and biocatalysis. It serves as a precursor for various synthetic processes, including the production of polypropylene and the biosynthesis of enantiomerically pure compounds used in pharmaceuticals. The studies reviewed here explore the effects of related compounds on polymerization processes and the asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, a compound closely related to ethyl 2-isopropyl-3-oxo-4-phenylbutanoate, which is a key building block for angiotensin-converting enzyme inhibitors.
The first paper discusses the synthesis of (s)-(+)-ethyl-2-phenylbutanoate and its impact on the polymerization of propylene and 3-methyl-1-pentene when combined with TiCl3-AlEt3. The addition of this compound was found to increase the isotacticity of polypropylene, although it also decreased the overall activity of the polymerization process. This suggests that the compound interacts with the catalyst system, possibly by forming complexes with AlEt3, which in turn affects the polymerization outcome1.
In the second paper, a strategy for the asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate is proposed, which involves the redesign of a short-chain dehydrogenase/reductase. By identifying key residues through free energy decomposition and sequence conservatism analysis, a variant enzyme with high R-enantioselectivity was engineered. This variant showed a 99% conversion rate and a 98% enantiomeric excess value, demonstrating the potential for rational design of biocatalysts for the production of enantiomerically pure compounds2.
The third paper presents a practical application of biocatalysis in the production of ethyl (R)-2-hydroxy-4-phenylbutanoate. Using selected yeast strains in an interface bioreactor, the microbial reduction of ethyl 2-oxo-4-phenylbutanoate was achieved with high enantiomeric excess. This process resulted in a significant yield of the desired compound, showcasing the potential for large-scale production of pharmaceutical intermediates using bioreactors and microbial catalysts3.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: